1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one
Overview
Description
1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a fluorophenyl group and a hydroxymethyl group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one typically involves the reaction of 4-fluorobenzaldehyde with a suitable pyrrolidinone precursor. One common method involves the use of a reductive amination reaction, where 4-fluorobenzaldehyde is reacted with pyrrolidin-2-one in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts, solvents, and purification techniques would be tailored to ensure the highest purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 1-(4-Fluorophenyl)-4-(carboxymethyl)pyrrolidin-2-one.
Reduction: Formation of 1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets, while the hydroxymethyl group can influence its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one
- 1-(4-Bromophenyl)-4-(hydroxymethyl)pyrrolidin-2-one
- 1-(4-Methylphenyl)-4-(hydroxymethyl)pyrrolidin-2-one
Uniqueness
1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the compound, affecting its reactivity and interactions with other molecules. This makes it distinct from its chlorinated, brominated, or methylated analogs, which may exhibit different chemical and biological behaviors.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-1-3-10(4-2-9)13-6-8(7-14)5-11(13)15/h1-4,8,14H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSOFTSQOBDPDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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